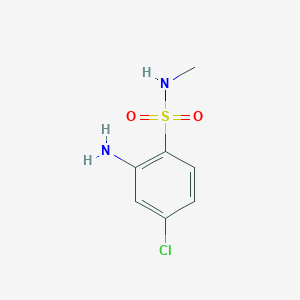

2-amino-4-chloro-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-amino-4-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOLPZUOIJKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603794 | |

| Record name | 2-Amino-4-chloro-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22680-43-9 | |

| Record name | 2-Amino-4-chloro-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Summary

- Raw Material: Toluidrin methyl toluene derivative.

- Step 1: Chlorosulfonation-Ammonolysis Reaction

- Toluidrin methyl toluene is reacted with chlorosulfonic acid under ice bath conditions (-10°C to 0°C).

- The chlorosulfonation reagent is added dropwise.

- The mixture is heated to reflux (75°C to 85°C) to complete chlorosulfonation.

- After reaction, the mixture is cooled and filtered.

- The solid is treated with ammoniacal liquor at room temperature (15°C to 25°C) to effect ammonolysis.

- Step 2: Oxidizing Reaction

- Conducted at low temperature (0°C to 5°C) to control reaction kinetics.

- Step 3: Methanolysis Reaction

- Conversion to the methyl ester derivative.

Reaction Conditions and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Chlorosulfonation temperature | -10°C to 0°C (ice bath) | Controls reaction rate and selectivity |

| Chlorosulfonation reagent ratio | 3.5:1 to 4.5:1 (chlorsulfonic acid to toluene) | Optimized for yield (~50% or higher) |

| Ammonolysis temperature | 15°C to 25°C | Room temperature for efficient ammonolysis |

| Organic solvents | 1,2-ethylene dichloride, chloroform, methylene dichloride, tetracol phenixin | Used alone or in combination |

| Oxidation temperature | 0°C to 5°C | Prevents over-oxidation |

Advantages of This Method

- Shorter synthetic route compared to older methods.

- Avoids use of hazardous reagents like sodium azide.

- Improved overall yield (>50%) compared to previous yields (~21-34%).

- Suitable for industrial scale-up due to safer and simpler reaction conditions.

Alternative Synthetic Approaches from Literature

Other research articles describe related sulfonamide derivatives' synthesis, which share similar preparation principles but differ in substituents and functional groups.

Sulfonamide Potassium Salt Route

- Preparation of N-(benzenesulfonyl)cyanamide potassium salts as intermediates.

- Reaction with mercaptoheterocycles in solvents like dry toluene or p-dioxane.

- Subsequent functionalization steps to introduce amino and chloro groups.

- Characterization by IR, ^1H NMR, and ^13C NMR confirms structure.

This method is more complex and generally applied to synthesize sulfonamides with heterocyclic substituents rather than simple N-methyl derivatives.

Molecular Hybridization Strategy

- Combines benzenesulfonamide fragment with heterocyclic systems.

- Uses aminoguanidines and potassium salts as starting materials.

- Synthesizes 4-chloro-2-(R2-methylthio)-5-R1-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides.

- Focus on anticancer activity rather than industrial preparation.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The chlorosulfonation-ammonolysis step is critical to achieve high purity and yield.

- Maintaining low temperature during reagent addition minimizes side reactions.

- Use of organic solvents like 1,2-ethylene dichloride enhances solubility and reaction control.

- Oxidation at low temperature prevents degradation of sensitive intermediates.

- Methylation (methanolysis) finalizes the N-methyl sulfonamide structure.

- Avoidance of hazardous reagents (e.g., sodium azide) improves safety for industrial production.

- The improved method reduces total synthetic steps and increases yield compared to older literature methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include hydroxide ions or water, and the reactions typically occur under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .

Scientific Research Applications

2-Amino-4-chloro-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties and is used in the development of pharmaceuticals.

Biological Studies: It is utilized in various biological assays to study enzyme interactions and other biochemical processes.

Industrial Applications: The compound finds use in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of sulfonamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Research Findings

Antitumor Activity: E7070 (1,4-benzenedisulfonamide) exhibits potent antiproliferative effects by inducing G1/S phase arrest, unlike this compound, which lacks the disulfonamide and indolyl groups critical for this mechanism . E7010, a methoxy-substituted sulfonamide, disrupts tubulin polymerization, highlighting the importance of methoxy and pyridinyl substituents for antimitotic activity .

Synthetic Accessibility :

- Derivatives like 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-methylbenzenesulfonamide (from ) require multi-step syntheses involving thiol-ether linkages and PTSA catalysis, whereas simpler analogues (e.g., N-methyl derivatives) are synthesized via direct sulfonation .

Structural Stability :

- X-ray crystallography of 4-chloro-N-(2-methylbenzoyl)benzenesulfonamide reveals planar benzene rings and intramolecular hydrogen bonding, contributing to thermal stability (>175°C). This contrasts with N-ethylphenyl derivatives, which show reduced crystallinity due to bulky substituents .

Biological Activity

2-Amino-4-chloro-N-methylbenzenesulfonamide, also known as sulfanilamide derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the chlorination of 2-aminobenzenesulfonamide followed by methylation. Common reagents include thionyl chloride for chlorination and methyl iodide for methylation. The overall process ensures high yield and purity, making it suitable for further biological evaluations.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, affecting biochemical pathways critical in cancer cell proliferation and survival.

- Cell Cycle Arrest : Studies indicate that this compound can induce G0/G1 and G2/M cell cycle arrest in cancer cells, which is crucial for its anticancer properties .

- Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased apoptosis in various cancer cell lines, including MCF-7 and HCT-116, indicating its potential as an anticancer agent .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. Key findings include:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, IC50 values were recorded at approximately 36 µM for HCT-116 and 34 µM for HeLa cells .

- Mechanism of Action : The compound does not inhibit MDM2-p53 interactions but induces apoptosis through a p53-independent pathway, demonstrating its versatility in targeting cancer cells with different genetic backgrounds .

Table 1: Summary of Cytotoxic Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Apoptosis induction |

| HeLa | 34 | Cell cycle arrest |

| MCF-7 | Varies | p53-independent apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, exhibiting significant inhibition at concentrations comparable to established antibiotics.

Case Studies

- Cytotoxicity Evaluation : A study conducted on the cytotoxic effects of sulfanilamide derivatives highlighted the ability of this compound to induce apoptosis in both wild-type and mutant p53 cell lines. Flow cytometry analysis revealed a concentration-dependent increase in apoptotic cells .

- Antimicrobial Studies : Research demonstrated that this compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell wall synthesis, leading to cell lysis .

Q & A

Q. How can researchers optimize the synthesis of 2-amino-4-chloro-N-methylbenzenesulfonamide to improve yield and purity?

- Methodological Answer : The compound can be synthesized via substitution reactions using thionyl chloride (SOCl₂) to generate reactive intermediates like acyl chlorides, followed by coupling with aminosulfonamides in the presence of pyridine to minimize side reactions . For example, substituted acids are first converted to acyl chlorides, which are then reacted with N-methylamine derivatives. Purification via column chromatography (silica gel, gradient elution) and recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing molar ratios (e.g., 1:1.2 for acid-to-thionyl chloride) can improve yields above 70% .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to confirm substituent positions. The methyl group on the sulfonamide nitrogen appears as a singlet (~2.5 ppm), while aromatic protons show splitting patterns consistent with chloro and amino substituents .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 235.02 for C₇H₉ClN₂O₂S) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Validate geometry using tools like PLATON to check for twinning or disorder, especially in sulfonamide moieties .

Q. What are the key considerations for handling and solubility challenges during experimental workflows?

- Methodological Answer : The compound is slightly soluble in aqueous acid and DMSO, making DMSO a preferred solvent for in vitro assays . For hygroscopic intermediates, use anhydrous conditions and inert atmospheres (argon/nitrogen). Storage at −20°C in desiccators minimizes degradation. Hazard level 8 (per evidence 17) necessitates PPE (gloves, goggles) and waste disposal via approved facilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological efficacy of this compound analogues?

- Methodological Answer :

- Analog Design : Introduce substituents at the 4-chloro or N-methyl positions (e.g., trifluoromethyl, morpholine) to modulate electronic and steric effects .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like NLRP3 inflammasome. Validate with molecular dynamics simulations (e.g., GROMACS) .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate physicochemical descriptors (logP, polar surface area) with activity data from cytotoxicity assays (e.g., IC₅₀ values in HeLa cells) .

Q. What strategies address challenges in crystallizing sulfonamide derivatives for structural analysis?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to promote crystal growth.

- Twinning Mitigation : For twinned crystals (common in sulfonamides), apply SHELXL’s TWIN/BASF commands during refinement .

- Validation : Use the ADDSYM algorithm in PLATON to detect missed symmetry and R₁ factor convergence below 5% .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., 48-hour incubation, 10% FBS in DMEM).

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting results .

- Orthogonal Assays : Validate NLRP3 inhibition (e.g., IL-1β ELISA) with caspase-1 activity assays to ensure target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.